molecular formula C14H16O4 B14241917 (2S)-5-Ethoxy-5-oxopent-3-en-2-yl benzoate CAS No. 406672-87-5

(2S)-5-Ethoxy-5-oxopent-3-en-2-yl benzoate

Cat. No.: B14241917
CAS No.: 406672-87-5
M. Wt: 248.27 g/mol
InChI Key: FWCRWMXFEBUHAX-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-5-Ethoxy-5-oxopent-3-en-2-yl benzoate is an organic compound with a complex structure that includes both ester and enone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-5-Ethoxy-5-oxopent-3-en-2-yl benzoate typically involves the esterification of 5-ethoxy-5-oxopent-3-en-2-ol with benzoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to drive the reaction to completion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification process while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

(2S)-5-Ethoxy-5-oxopent-3-en-2-yl benzoate can undergo various chemical reactions, including:

    Oxidation: The enone moiety can be oxidized to form diketones.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the ester group.

Major Products

    Oxidation: Formation of diketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of amides or esters with different alkyl groups.

Scientific Research Applications

(2S)-5-Ethoxy-5-oxopent-3-en-2-yl benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-5-Ethoxy-5-oxopent-3-en-2-yl benzoate involves its interaction with specific molecular targets. The enone moiety can act as a Michael acceptor, reacting with nucleophiles in biological systems. This reactivity can lead to the modification of proteins and enzymes, potentially altering their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-5-Methoxy-5-oxopent-3-en-2-yl benzoate
  • (2S)-5-Propoxy-5-oxopent-3-en-2-yl benzoate
  • (2S)-5-Butoxy-5-oxopent-3-en-2-yl benzoate

Uniqueness

(2S)-5-Ethoxy-5-oxopent-3-en-2-yl benzoate is unique due to its specific ethoxy group, which can influence its reactivity and physical properties compared to its methoxy, propoxy, and butoxy analogs. This uniqueness can affect its solubility, boiling point, and interaction with biological targets, making it a compound of particular interest in various research and industrial applications.

Properties

CAS No.

406672-87-5

Molecular Formula

C14H16O4

Molecular Weight

248.27 g/mol

IUPAC Name

[(2S)-5-ethoxy-5-oxopent-3-en-2-yl] benzoate

InChI

InChI=1S/C14H16O4/c1-3-17-13(15)10-9-11(2)18-14(16)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3/t11-/m0/s1

InChI Key

FWCRWMXFEBUHAX-NSHDSACASA-N

Isomeric SMILES

CCOC(=O)C=C[C@H](C)OC(=O)C1=CC=CC=C1

Canonical SMILES

CCOC(=O)C=CC(C)OC(=O)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.